

Stereochemistry of Methyl L-alaninate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl L-alaninate*

Cat. No.: B155853

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl L-alaninate, the methyl ester of the naturally occurring amino acid L-alanine, is a crucial chiral building block in synthetic organic chemistry and drug development. Its stereochemical integrity is paramount as the biological activity of resulting molecules often depends on the correct enantiomeric form. This technical guide provides a comprehensive overview of the stereochemistry of **Methyl L-alaninate**, including its synthesis, chiral properties, and the analytical methods used for its stereochemical characterization. The information is presented to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Chiral Properties

Methyl L-alaninate is most commonly handled as its more stable hydrochloride salt. The preservation of the (S)-configuration from the parent L-alanine is a key aspect of its utility.

Quantitative Data Summary

The following table summarizes the key physicochemical and chiral properties of **Methyl L-alaninate** and its hydrochloride salt.

Property	Value	Form
Chemical Name	Methyl (2S)-2-aminopropanoate	Free Base
Methyl (2S)-2-aminopropanoate hydrochloride	Hydrochloride Salt	
CAS Number	10065-72-2	Free Base
2491-20-5	Hydrochloride Salt	
Molecular Formula	C ₄ H ₉ NO ₂	Free Base
C ₄ H ₁₀ CINO ₂	Hydrochloride Salt	
Molecular Weight	103.12 g/mol	Free Base
139.58 g/mol	Hydrochloride Salt	
Melting Point	109-111 °C[1][2]	Hydrochloride Salt
108-112 °C[2]	Hydrochloride Salt	
Specific Optical Rotation ([α]D) [1]	+7.0° (c=1.6, Methanol, 25°C)	Hydrochloride Salt
+5.0 to +8.0° (c=2, Methanol) [3]	Hydrochloride Salt	
Enantiomeric Excess (ee)	Typically >98%	Both

Synthesis of Methyl L-alaninate

The synthesis of **Methyl L-alaninate** with high enantiomeric purity relies on the esterification of L-alanine, which preserves the stereocenter. A common and effective method is the Fischer-Speier esterification using methanol in the presence of an acid catalyst.

Synthesis Workflow

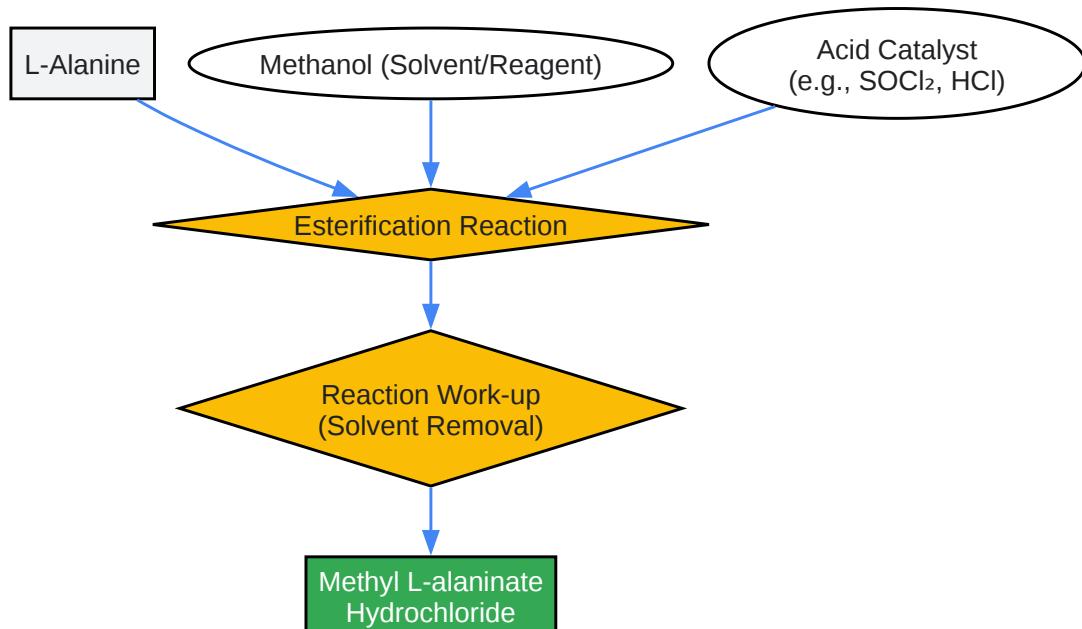


Figure 1: Synthesis of Methyl L-alaninate Hydrochloride

[Click to download full resolution via product page](#)Figure 1: Synthesis of **Methyl L-alaninate** Hydrochloride

Experimental Protocol: Synthesis of Methyl L-alaninate Hydrochloride

This protocol describes the synthesis of **Methyl L-alaninate** hydrochloride from L-alanine using thionyl chloride in methanol.

Materials:

- L-alanine

- Anhydrous methanol
- Thionyl chloride (SOCl₂)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Reflux condenser
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, suspend L-alanine in anhydrous methanol.
- Cool the suspension in an ice bath to 0-5 °C.
- Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude **Methyl L-alaninate** hydrochloride as a white solid.
- The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of **Methyl L-alaninate**.

Spectroscopic Data Summary

Spectroscopic Technique	Key Peaks and Assignments
¹ H NMR (CD ₃ OD, 400 MHz)	δ 1.49 (d, 3H, -CH ₃), δ 2.79 (s, 3H, -OCH ₃), δ 3.93 (q, 1H, α-CH)[4]
¹³ C NMR (CD ₃ OD, 100 MHz)	δ 17.8 (-CH ₃), δ 50.4 (α-C), δ 171.6 (C=O)[4]
FTIR (KBr, cm ⁻¹)	~3400-2600 (N-H stretch of NH ₃ ⁺), ~1745 (C=O stretch of ester), ~1590 (N-H bend)

Stereochemical Analysis

Ensuring the high enantiomeric purity of **Methyl L-alaninate** is critical. The primary methods for this are polarimetry and chiral high-performance liquid chromatography (HPLC).

Logical Relationship for Stereochemical Purity Assessment

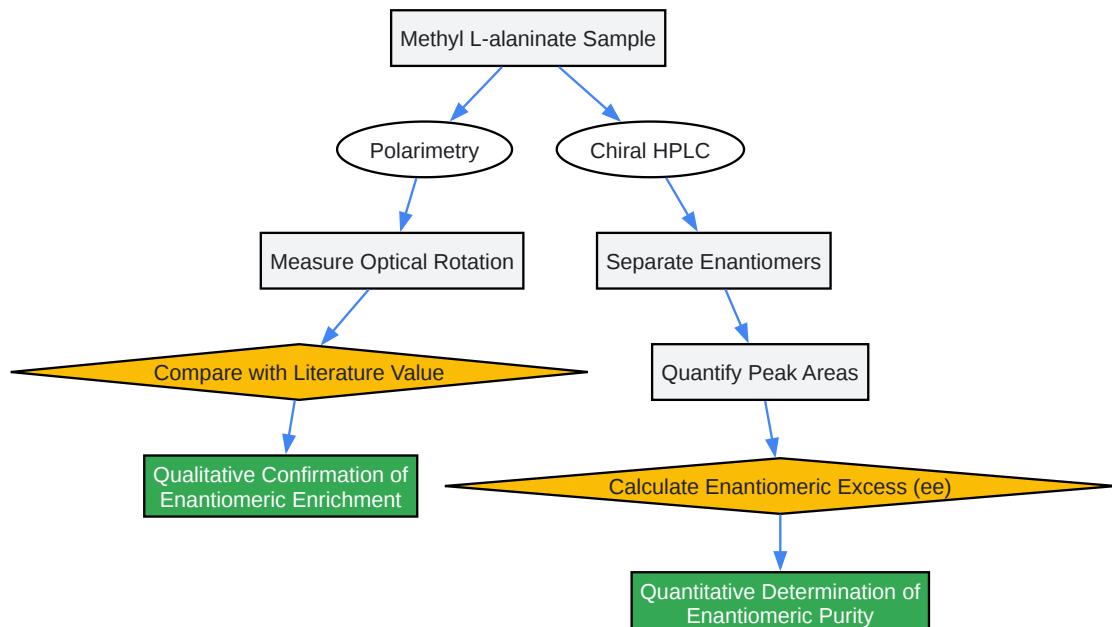


Figure 2: Logic for Stereochemical Purity Assessment

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. L-Alanine methyl ester hydrochloride | 2491-20-5 [chemicalbook.com]
- 3. L-Alanine Methyl Ester Hydrochloride | 2491-20-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Stereochemistry of Methyl L-alaninate: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155853#stereochemistry-of-methyl-l-alaninate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com